3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether
Description
Properties
CAS No. |
80843-58-9 |
|---|---|
Molecular Formula |
C23H22BrClO2 |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22BrClO2/c1-23(2,18-6-10-20(25)11-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-8-19(24)9-13-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
NVLYTIZCYSRSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether typically involves the reaction of 4-bromophenol with benzyl chloride in the presence of a base to form 4-bromophenoxybenzyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)-2-methylpropyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Cyclohexane derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether exhibit promising anticancer properties. Studies have shown that modifications to the compound can enhance its cytotoxicity against various cancer cell lines, including:
- Cell Lines Tested :
- HCT-116 (colon cancer)
- MDA-MB-231 (breast cancer)
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
These results suggest that structural modifications can significantly influence anticancer activity, particularly through interactions with cellular targets involved in proliferation and survival pathways.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy is typically measured using agar diffusion tests.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These findings indicate that certain structural features contribute to the antibacterial efficacy of the compound, making it a candidate for further development as an antimicrobial agent.
Synthetic Methodologies
The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether typically involves multi-step organic reactions. Key steps include:
- Formation of the Ether Linkage : Utilizing appropriate alkyl halides and phenolic compounds.
- Bromination and Chlorination : Introducing bromine and chlorine substituents at specific positions on the aromatic rings to enhance biological activity.
Case Studies
Several case studies illustrate the compound's potential applications:
- Anticancer Activity Study : A study on related derivatives demonstrated significant apoptosis induction in MDA-MB-231 cells through mitochondrial pathways.
- Antibacterial Properties Study : Research into phthalazinone derivatives showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The ether linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ether Analogs
Compound A : 3-(4-Methoxyphenoxy)benzyl 2-(4-Methoxyphenyl)-2-Methylpropyl Ether
- CAS : 83493-16-7 ()
- Molecular Formula : C23H22ClFO2
- Key Differences :
- Methoxy groups (-OCH3) replace bromine and chlorine, providing electron-donating effects.
- Impact : Increased solubility in polar solvents due to methoxy groups; reduced steric hindrance compared to bromine/chlorine substituents.
Compound B : 3-(4-Bromophenoxy)benzyl 2-(4-Chlorophenyl)-2-Ethylpropyl Ether
Functional Group Modifications
Compound C : Etofenprox (2-(4-Ethoxyphenyl)-2-Methylpropyl 3-Phenoxybenzyl Ether)
- CAS : [111872-58-3] ()
- Key Differences: Ethoxyphenyl group replaces bromophenoxy. Applications: Etofenprox is a commercial pyrethroid-like insecticide, whereas the target compound’s applications are less documented (). Environmental Fate: Etofenprox degrades in soil (DT50 ~6 days) via metabolites like 2-(4-hydroxyphenyl)-2-methylpropyl ether (). The bromine in the target compound may confer greater environmental persistence .
Compound D : 1-(4-Bromophenoxy)-3-(((2-(4-Chlorophenyl)-2-Methylpropyl)Thio)Methyl)Benzene
- CAS: Not specified ()
- Key Differences: Thioether (-S-) replaces ether (-O-) linkage.
Steric and Electronic Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and stronger electron withdrawal may enhance resonance stabilization in the target compound compared to chlorine-containing analogs.
Research and Application Insights
- Synthetic Utility: The target compound’s crystallographic data could be refined using SHELX programs, as noted in small-molecule studies ().
- Ecotoxicology : Brominated aromatics (e.g., target compound) may exhibit longer environmental persistence compared to ethoxy-substituted analogs like etofenprox .
Biological Activity
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether, with the CAS number 80843-58-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C23H22BrClO2
- Molecular Weight : 445.78 g/mol
- Structural Characteristics : The compound features a bromophenoxy group and a chlorophenyl moiety, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures can exhibit a range of biological activities, including:
- Antitumor Activity : Some studies suggest that brominated compounds may inhibit tumor growth in vitro.
- Antimicrobial Properties : Chlorinated phenols are known for their antimicrobial properties, which could extend to this compound.
- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation markers in cellular models.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Bromophenol | Antimicrobial | |
| 2-Chlorophenol | Antitumor | |
| 2,4-Dichlorophenol | Anti-inflammatory |
Case Study 1: Antitumor Activity
A study investigated the effects of similar brominated compounds on Ehrlich ascites tumor cells in mice. The results indicated significant inhibition of tumor cell proliferation at concentrations above 45 mg/kg. This suggests that the structural components present in 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether could also confer similar antitumor properties.
Case Study 2: Enzyme Inhibition
Research into the enzyme inhibition characteristics of various halogenated phenols revealed that these compounds could effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of studying the metabolic interactions involving this ether compound.
Q & A
Basic: What are the established synthetic routes for 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether, and what are their comparative advantages?
Synthesis typically involves multi-step protocols, starting with bromophenol and chlorophenyl precursors. A common approach is nucleophilic aromatic substitution for ether bond formation, followed by alkylation or coupling reactions. For example:
- Step 1 : React 4-bromophenol with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxybenzyl intermediate.
- Step 2 : Introduce the 2-(4-chlorophenyl)-2-methylpropyl group via Williamson ether synthesis or Mitsunobu reaction .
Advantages include moderate yields (60-75%) and compatibility with sensitive functional groups. Optimization of catalysts (e.g., phase-transfer catalysts) and solvent systems (e.g., THF or DCM) is critical to minimize byproducts .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
Discrepancies often arise from variations in analytical conditions (e.g., temperature, pH) or purity of the compound. To address this:
- Standardize protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method) and stability studies under controlled humidity/light .
- Cross-validate data : Combine HPLC (for purity >98%) with spectroscopic methods (NMR, FTIR) to confirm structural integrity .
For instance, highlights discrepancies in brominated ether solubility metrics (e.g., soil vs. aqueous matrices), emphasizing the need for matrix-specific calibration .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm ether linkage and substituent positions (e.g., aromatic protons at δ 6.8-7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (C₂₃H₂₃BrClO₂, expected [M+H]⁺ at m/z 461.04) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment, using acetonitrile/water gradients .
Advanced: What experimental designs are optimal for studying environmental fate and degradation pathways in aquatic systems?
Adopt a tiered approach:
- Lab-scale studies : Assess hydrolysis (pH 5-9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301D) under controlled conditions .
- Field simulations : Use microcosms to model sediment-water partitioning, referencing ’s framework for abiotic/biotic transformations .
- Analytics : LC-MS/MS to detect degradation products (e.g., bromophenol or chlorophenyl derivatives) at sub-ppb levels .
Basic: What are the known biological activities or toxicological profiles of this compound?
Limited data exist, but structurally analogous brominated ethers show:
- Ecotoxicological effects : Bioaccumulation potential (logP ~4.2) and moderate toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀ = 2.5 mg/L) .
- In vitro assays : Cytotoxicity screening via MTT assay (e.g., IC₅₀ in mammalian cell lines) and CYP450 inhibition studies .
Advanced: How can computational modeling predict this compound’s interaction with biological targets or environmental matrices?
- QSAR models : Use logP, polar surface area, and Hammett constants to predict bioavailability or persistence .
- Molecular docking : Simulate binding affinity to receptors (e.g., estrogen receptor-α for endocrine disruption studies) using PubChem’s 3D structure data .
- Environmental modeling : Apply fugacity models (e.g., EQC Level III) to estimate partitioning into air/water/soil compartments .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Temperature gradients : Gradual cooling from 40°C to 4°C to enhance crystal lattice formation.
demonstrates success with similar brominated ethers via these methods, achieving resolution <0.8 Å .
Basic: How should researchers handle and store this compound to ensure long-term stability?
- Storage : In amber vials under argon at -20°C to prevent photodegradation and oxidation.
- Handling : Use gloveboxes for hygroscopic samples, as moisture accelerates hydrolysis of ether bonds .
Advanced: What analytical techniques are suitable for detecting trace-level metabolites in biological matrices?
- SPE-LC/MS/MS : Solid-phase extraction (C18 cartridges) paired with tandem MS for sensitivity (LOQ = 0.1 ng/mL).
- Isotope dilution : Use deuterated internal standards to correct matrix effects in plasma or tissue homogenates .
Advanced: How can researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?
- Mechanistic studies : Use DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Catalyst screening : Test Pd(0)/Pd(II) systems with ligands (e.g., SPhos) to optimize Buchwald-Hartwig amination yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
